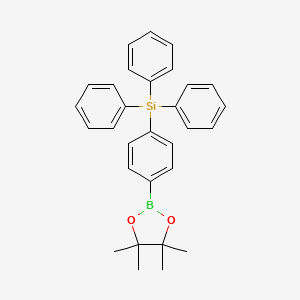Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane
CAS No.:
Cat. No.: VC13834800
Molecular Formula: C30H31BO2Si
Molecular Weight: 462.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C30H31BO2Si |
|---|---|
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | triphenyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane |
| Standard InChI | InChI=1S/C30H31BO2Si/c1-29(2)30(3,4)33-31(32-29)24-20-22-28(23-21-24)34(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-23H,1-4H3 |
| Standard InChI Key | FDBXANUHHVHRPQ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane belongs to the class of organoboron compounds, characterized by a boronate ester moiety (-B(O₂C₂(CH₃)₄)) attached to a phenyl ring substituted with a triphenylsilyl group. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1197180-13-4 | |
| Molecular Formula | C₃₀H₃₁BO₂Si | |
| Molecular Weight | 462.5 g/mol | |
| IUPAC Name | Triphenyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)Si(C4=CC=CC=C4)C5=CC=CC=C5 |
The compound’s structure combines a boronate ester at the para position of a phenyl ring with a triphenylsilyl group, imparting both electronic and steric effects. The tetramethyl dioxaborolane (pinacol) group enhances stability, making it suitable for Suzuki-Miyaura cross-coupling reactions .
Synthesis and Purification
The synthesis of this compound typically involves lithiation followed by boronylation. A representative procedure derived from analogous methodologies is outlined below:
-
Lithiation: (3-Bromophenyl)triphenylsilane (72.0 g, 173 mmol) is dissolved in tetrahydrofuran (THF, 1.5 L) under inert atmosphere. The solution is cooled to -78°C, and hexyllithium (2.3 M in hexane, 113 mL, 260 mmol) is added dropwise.
-
Boronylation: A solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (60.1 mL, 295 mmol) in THF is introduced, and the mixture is warmed to room temperature overnight.
-
Work-up: The reaction is quenched with ice-cold water, extracted with ethyl acetate, and dried over Na₂SO₄. Purification via wet milling with heptane yields the product as a white solid (64.97 g, ~75% yield) .
This method highlights the compound’s accessibility from commercially available precursors, with scalability demonstrated at the 100-gram scale.
Physical and Chemical Properties
Experimental and predicted properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 550.7 ± 42.0 °C (Predicted) | |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | |
| Purity | 95–98% | |
| Hazard Statements | H315, H319, H335 | |
| Precautionary Measures | P280, P302+P352, P362+P364 |
The compound’s high boiling point and density reflect its nonvolatile, lipophilic nature. Predicted solubility in THF and dichloromethane aligns with its use in organometallic reactions.
Applications in Synthetic Chemistry
The compound’s dual functionality enables diverse applications:
Cross-Coupling Reactions
The boronate ester participates in Suzuki-Miyaura couplings, facilitating carbon-carbon bond formation. For example, it can couple with aryl halides to generate biaryl structures, pivotal in pharmaceutical intermediates .
Materials Science
The triphenylsilyl group enhances thermal stability, making the compound suitable for synthesizing silane-modified polymers or hybrid materials. Its bulky structure can also serve as a steric shield in catalyst design.
| Supplier | Purity | Packaging | Price (USD) | Updated |
|---|---|---|---|---|
| Shanghai Daken Advanced Materials | 98% | 1 KG | $0.00/KG | 2025-01-23 |
| Apolloscientific | 98% | 1 g | $73 | 2021-12-16 |
| Aaron Chemicals | 95% | 1 g | $130 | 2021-12-16 |
Pricing varies with scale, with bulk purchases (≥1 kg) offering cost advantages. Lead times depend on supplier inventory, typically ranging from 2–6 weeks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume